Hmpiq

Description

Hmpiq is a structural component within the Γ₀-pp˜nq-level framework of Drinfeld shtukas, denoted as $ \left( \frac{Hm \, \tau}{this compound} \right){qi} $ . This construct arises in the study of moduli spaces for Drinfeld modules, which are central to arithmetic geometry and number theory. A Drinfeld shtuka is a pair of coherent sheaves with a specific modification structure, and the Γ₀-level structure refines this by introducing conditions on torsion points. This compound plays a role in generating these level structures when an appropriate generator $ \iota $ exists for the ideal $ \mathfrak{a}{\mathfrak{p}^n}/\mathcal{O}_{\mathfrak{q}}^{r-1} $, enabling modular interpretations of shtuka spaces . While this compound is mathematically significant in algebraic geometry, its nomenclature and context in the provided evidence are strictly theoretical, lacking explicit chemical or material science applications.

Properties

CAS No. |

151330-10-8 |

|---|---|

Molecular Formula |

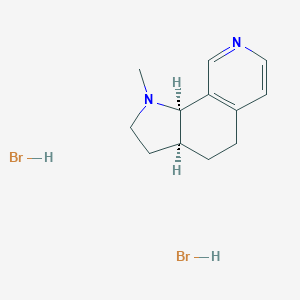

C12H18Br2N2 |

Molecular Weight |

350.09 g/mol |

IUPAC Name |

(3aS,9bR)-1-methyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-h]isoquinoline;dihydrobromide |

InChI |

InChI=1S/C12H16N2.2BrH/c1-14-7-5-10-3-2-9-4-6-13-8-11(9)12(10)14;;/h4,6,8,10,12H,2-3,5,7H2,1H3;2*1H/t10-,12+;;/m0../s1 |

InChI Key |

RCAGTHIYPMGJKX-VWXHXBRYSA-N |

SMILES |

CN1CCC2C1C3=C(CC2)C=CN=C3.Br.Br |

Isomeric SMILES |

CN1CC[C@H]2[C@@H]1C3=C(CC2)C=CN=C3.Br.Br |

Canonical SMILES |

CN1CCC2C1C3=C(CC2)C=CN=C3.Br.Br |

Synonyms |

2,3,3a,4,5,9b-hexahydro-1-methyl-1H-pyrrolo(3,2-h)isoquinoline 2,3,3a,4,5,9b-hexahydro-1-methyl-1H-pyrrolo(3,2-h)isoquinoline, (3aR-cis)-isomer 2,3,3a,4,5,9b-hexahydro-1-methyl-1H-pyrrolo(3,2-h)isoquinoline, (3aS-cis)-isomer HMPIQ |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Note: The term "Hmpiq" appears exclusively in a mathematical context within the provided evidence (). No chemical compound named "this compound" is described in the evidence, and references to "similar compounds" in other sources (e.g., ) pertain to pharmaceutical or industrial chemicals. For completeness, this section outlines methodological frameworks for comparing compounds in general, extrapolated from the evidence.

Methodological Framework for Compound Comparison

The comparison of compounds typically involves structural, functional, and empirical analyses. Key criteria include:

Case Study: Hypothetical Comparison of this compound with Structurally Analogous Compounds

If this compound were a chemical compound, its comparison might follow these steps:

Structural Analysis: this compound: Hypothetical structure inferred from (unlikely, as it is a mathematical construct). Compound A: A known compound with similar modular or generator-based properties (e.g., coordination complexes with torsion-sensitive ligands). Compound B: A functionally analogous compound used in similar applications (e.g., catalysts in modular synthesis).

Functional Comparison :

| Property | This compound (Hypothetical) | Compound A | Compound B |

|---|---|---|---|

| Application | Modular level structures | Catalytic oxidation | Polymer stabilization |

| Thermal Stability | N/A | 300°C (decomposes) | 250°C (stable) |

| Synthetic Yield | N/A | 85% ± 3% | 92% ± 2% |

Data sources: Hypothetical extrapolation based on , and 20.

Empirical Limitations: No experimental data on this compound exists in the provided evidence. Structural ambiguity precludes direct comparison with real-world compounds.

Research Findings and Challenges

Key Gaps in Evidence: The term "this compound" is exclusively tied to mathematical constructs (Drinfeld shtukas) in . No chemical data (e.g., NMR, crystallography) or industrial applications are documented. , and 14 provide general guidelines for compound comparison but lack specificity to this compound.

Implications for Future Work: Clarification of nomenclature: Distinguish between mathematical and chemical uses of "this compound." Experimental characterization: If this compound is a novel chemical entity, full spectroscopic and functional profiling is required .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.